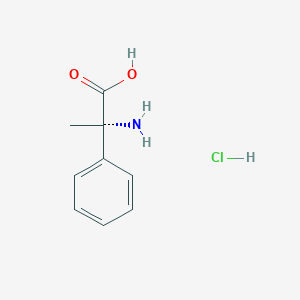![molecular formula C19H17ClN2O3S B2714787 (6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251582-35-0](/img/structure/B2714787.png)
(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality (6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Compounds
Research has explored the synthesis of complex organic derivatives, focusing on their preparation and structural characterization. For example, studies have detailed the synthesis of various heterocyclic compounds, demonstrating methodologies that may relate to the synthesis or structural relatives of the compound . These methods often involve condensation reactions, substitution reactions, and the use of specific catalysts or conditions to achieve desired products (Ueno et al., 1982; Kovtunenko et al., 2012).
Antibacterial and Antifungal Applications
Several studies have synthesized compounds for evaluation against bacterial and fungal strains, highlighting the potential antimicrobial applications of complex organic molecules. These investigations include the assessment of novel compounds for their antimicrobial activities and the comparison of their efficacy with standard drugs (Pandya et al., 2019; Jayanna et al., 2013).
Crystal Structure and DFT Studies
Detailed crystallographic and computational studies provide insights into the structural and electronic properties of complex molecules. These studies utilize techniques such as X-ray diffraction and density functional theory (DFT) to analyze the conformational and electronic aspects of synthesized compounds, offering a foundational understanding of their properties and potential applications (Huang et al., 2021).
Molecular Docking and Drug Design
Research into the molecular docking and design of novel compounds suggests the relevance of complex organic molecules in drug discovery. These studies aim to identify compounds with specific biological activities through computational modeling and in vitro testing, indicating the potential of such compounds in therapeutic applications (Nicolaou et al., 2004).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic compounds underscore their potential in optoelectronic applications. Such studies examine the electronic structure and optical behavior of molecules, highlighting their suitability for use in devices that exploit their nonlinear optical characteristics (Hussain et al., 2020).
Propiedades
IUPAC Name |
(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-8-9-17-16(12-14)22(15-6-2-1-3-7-15)13-18(26(17,24)25)19(23)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRINAGIQCHBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)
![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)
![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)